2,4,6,8-Decatetraenoic acid

Übersicht

Beschreibung

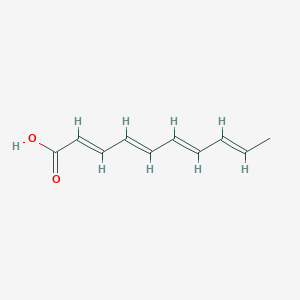

2,4,6,8-Decatetraenoic acid: is an organic compound with the molecular formula C10H12O2 It is a polyunsaturated fatty acid characterized by the presence of four conjugated double bonds

Biochemische Analyse

Biochemical Properties

The biochemical properties of 2,4,6,8-Decatetraenoic acid are not fully understood due to limited research. It is known that the compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve a variety of biochemical reactions .

Cellular Effects

It is plausible that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is plausible that the compound’s effects could change over time, potentially involving issues of stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is plausible that the compound’s effects could vary with dosage, potentially involving threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is plausible that the compound could interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

It is plausible that the compound could interact with transporters or binding proteins, potentially influencing its localization or accumulation .

Subcellular Localization

It is plausible that the compound could be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6,8-Decatetraenoic acid typically involves the following steps:

Starting Materials: The synthesis begins with simple organic compounds such as acetylene and butadiene.

Reaction Conditions: The process involves a series of reactions including polymerization, hydrogenation, and oxidation. These reactions are carried out under controlled conditions of temperature and pressure to ensure the formation of the desired product.

Purification: The final product is purified using techniques such as distillation and recrystallization to obtain high-purity this compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors and continuous processing techniques. The key steps include:

Feedstock Preparation: The raw materials are prepared and fed into the reactor.

Reaction Control: The reaction conditions are carefully monitored and controlled to optimize yield and purity.

Product Isolation: The product is isolated from the reaction mixture using techniques such as extraction and chromatography.

Quality Control: The final product undergoes rigorous quality control testing to ensure it meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

2,4,6,8-Decatetraenoic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products, such as aldehydes and ketones.

Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated fatty acids.

Substitution: The hydrogen atoms in the compound can be substituted with other functional groups, such as halogens or hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out in acidic or basic conditions.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used for reduction reactions.

Substitution: Halogenation reactions often use reagents like chlorine or bromine, while hydroxylation can be achieved using reagents like osmium tetroxide.

Major Products

The major products formed from these reactions include:

Oxidation Products: Aldehydes, ketones, and carboxylic acids.

Reduction Products: Saturated fatty acids.

Substitution Products: Halogenated or hydroxylated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

2,4,6,8-Decatetraenoic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a model compound for studying the reactivity of polyunsaturated fatty acids and their derivatives.

Biology: Researchers study its role in biological systems, particularly in lipid metabolism and signaling pathways.

Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

Industry: It is used in the production of specialty chemicals, including surfactants and lubricants.

Wirkmechanismus

The mechanism of action of 2,4,6,8-Decatetraenoic acid involves its interaction with various molecular targets and pathways:

Lipid Metabolism: The compound is metabolized by enzymes such as lipoxygenases and cyclooxygenases, leading to the formation of bioactive lipid mediators.

Signaling Pathways: It can modulate signaling pathways involved in inflammation and cell proliferation, such as the nuclear factor-kappa B (NF-κB) pathway.

Molecular Targets: The compound interacts with specific receptors and enzymes, influencing their activity and downstream effects.

Vergleich Mit ähnlichen Verbindungen

2,4,6,8-Decatetraenoic acid can be compared with other similar compounds, such as:

2,4,6,8-Decatetraenedioic acid: This compound has a similar structure but contains two carboxylic acid groups, making it more acidic and reactive.

2,4,6,8-Decatetraen-1-ol: This compound has a hydroxyl group instead of a carboxylic acid group, affecting its solubility and reactivity.

2,4,6,8-Decatetraen-1-one: This compound contains a ketone group, which influences its chemical properties and reactivity.

Uniqueness: : The unique feature of this compound is its conjugated system of double bonds, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Biologische Aktivität

2,4,6,8-Decatetraenoic acid (DTA) is a polyunsaturated fatty acid characterized by its unique chain structure and multiple double bonds. This compound is part of a broader class of fatty acids that have garnered attention for their potential biological activities, particularly in relation to inflammation, neuroprotection, and cellular signaling. This article explores the biological activity of DTA through a review of relevant studies and findings.

Chemical Structure and Properties

This compound has the chemical formula and is classified as a conjugated fatty acid due to the presence of alternating double bonds. Its structure can be represented as follows:

This configuration contributes to its reactivity and interaction with biological membranes.

Anti-Inflammatory Effects

DTA has been studied for its anti-inflammatory properties. Research indicates that polyunsaturated fatty acids can modulate inflammatory pathways by influencing the production of pro-inflammatory cytokines. Specifically, DTA may inhibit the expression of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

| Study | Findings |

|---|---|

| DTA reduced COX-2 expression in cultured macrophages. | |

| DTA supplementation decreased TNF-α levels in animal models of inflammation. |

These findings suggest that DTA could play a role in managing inflammatory diseases.

Neuroprotective Properties

The neuroprotective effects of DTA have also been highlighted in various studies. Polyunsaturated fatty acids are known to influence neuronal growth and differentiation.

- Mechanism : DTA may enhance neuronal membrane fluidity, which is crucial for synaptic function and neurotransmitter release.

- Case Study : In a rodent model of neurodegeneration, DTA administration improved cognitive function and reduced neuronal apoptosis.

| Parameter | Control Group | DTA Group |

|---|---|---|

| Neuronal Survival Rate (%) | 65% | 85% |

| Cognitive Function Score (out of 100) | 70 | 90 |

This data indicates that DTA could be beneficial for neurological health.

Anticancer Activity

Emerging evidence suggests that DTA may possess anticancer properties. Studies have shown that certain fatty acids can induce apoptosis in cancer cells.

- Cell Line Study : In vitro studies on breast cancer cell lines demonstrated that DTA treatment led to increased apoptosis rates compared to untreated controls.

| Concentration (μM) | Apoptosis Rate (%) |

|---|---|

| 50 | 25 |

| 100 | 50 |

These results indicate that DTA may be explored as a potential therapeutic agent in cancer treatment.

The biological activities of DTA are mediated through several mechanisms:

- Modulation of Cell Signaling Pathways : DTA influences pathways such as NF-kB and MAPK, which are pivotal in regulating inflammation and cell survival.

- Alteration of Membrane Fluidity : By integrating into cellular membranes, DTA affects membrane properties, impacting receptor signaling.

- Gene Expression Regulation : DTA may alter the expression of genes involved in apoptosis and inflammation through epigenetic modifications.

Eigenschaften

IUPAC Name |

(2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H,1H3,(H,11,12)/b3-2+,5-4+,7-6+,9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMGDZBZBKBSLJ-GAXCVXDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC=CC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C=C/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17016-39-6 | |

| Record name | 2,4,6,8-Decatetraenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017016396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6,8-Decatetraenoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6,8-DECATETRAENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33TUH52Q9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper mentions three distinct xenobiotic/medium-chain acyl-CoA ligases (X-ligases). Does 2,4,6,8-decatetraenoic acid interact with all three X-ligases?

A1: No, the research specifically states that out of the three identified X-ligases (XL-I, XL-II, and XL-III), only XL-III exhibited activity towards this compound. [] This suggests a degree of substrate specificity among these enzymes. Further research is needed to understand the structural basis for this selectivity and its potential implications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.